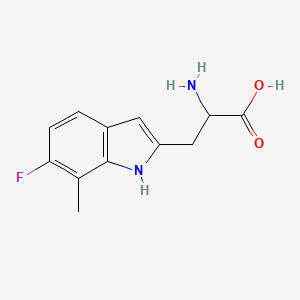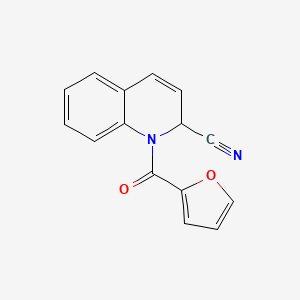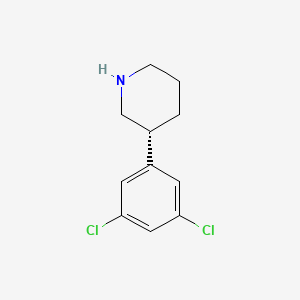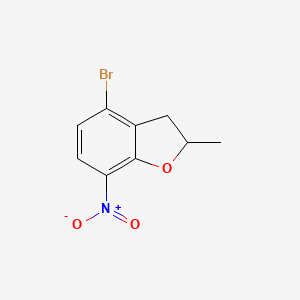![molecular formula C32H12F58NO4P B12844994 Ammonium Bis[PerfluorotetradecylEthyl]Phosphate](/img/structure/B12844994.png)
Ammonium Bis[PerfluorotetradecylEthyl]Phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium Bis[PerfluorotetradecylEthyl]Phosphate is a specialized chemical compound known for its unique properties and applications. This compound is part of the broader class of ammonium-phosphate ionic liquids, which are often used in various industrial and scientific applications due to their stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium Bis[PerfluorotetradecylEthyl]Phosphate typically involves the reaction of perfluorotetradecylethyl alcohol with phosphoric acid, followed by neutralization with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the purity and stability of the final product. The general reaction can be represented as: [ \text{Perfluorotetradecylethyl Alcohol} + \text{Phosphoric Acid} \rightarrow \text{Intermediate} ] [ \text{Intermediate} + \text{Ammonium Hydroxide} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions. The process includes steps such as purification, crystallization, and drying to obtain the final product with high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium Bis[PerfluorotetradecylEthyl]Phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluorinated phosphates, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Ammonium Bis[PerfluorotetradecylEthyl]Phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new biomaterials.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of specialized coatings, lubricants, and other industrial materials due to its unique properties.
Wirkmechanismus
The mechanism of action of Ammonium Bis[PerfluorotetradecylEthyl]Phosphate involves its interaction with molecular targets and pathways within a system. The compound can interact with various enzymes and proteins, altering their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the system in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ammonium Phosphate: A simpler compound with similar phosphate groups but lacking the perfluorinated chains.
Quaternary Ammonium Compounds: These compounds share the ammonium group but differ in their overall structure and properties.
Uniqueness
Ammonium Bis[PerfluorotetradecylEthyl]Phosphate is unique due to its long perfluorinated chains, which impart distinct physicochemical properties such as high thermal stability, low surface energy, and unique reactivity. These properties make it particularly valuable in specialized applications where other compounds may not perform as effectively.
Eigenschaften
Molekularformel |
C32H12F58NO4P |
|---|---|
Molekulargewicht |
1607.3 g/mol |
IUPAC-Name |
azanium;bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecan-2-yl) phosphate |
InChI |
InChI=1S/C32H9F58O4P.H3N/c1-3(5(33,34)7(37,38)9(41,42)11(45,46)13(49,50)15(53,54)17(57,58)19(61,62)21(65,66)23(69,70)25(73,74)27(77,78)29(81,82)31(85,86)87)93-95(91,92)94-4(2)6(35,36)8(39,40)10(43,44)12(47,48)14(51,52)16(55,56)18(59,60)20(63,64)22(67,68)24(71,72)26(75,76)28(79,80)30(83,84)32(88,89)90;/h3-4H,1-2H3,(H,91,92);1H3 |
InChI-Schlüssel |
HHDNLQVUWZVZSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP(=O)([O-])OC(C)C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one](/img/structure/B12844940.png)
![3-(4-(tert-Butyl)phenyl)benzofuro[3,2-c]pyridine](/img/structure/B12844964.png)
![N-[[(2E,4E)-1-(4-Chlorophenyl)-5-phenyl-2,4-pentadien-1-yl]imino]-4-methylbenzenesulfinamide](/img/structure/B12844971.png)


![2'-Vinyl-5,5',6,6',7,7',8,8'-octahydro-2,8'-biimidazo[1,2-a]pyridine](/img/structure/B12844979.png)

![8-Bromo-7-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B12844993.png)
![(3E)-3-[[4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-N,N-dimethyl-2-oxo-1H-indole-5-carboxamide](/img/structure/B12845000.png)



